molecular formula C18H26N6O2S B2395708 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 941896-93-1

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2395708
CAS No.: 941896-93-1
M. Wt: 390.51
InChI Key: JIROUPZMBAYMOP-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H26N6O2S and its molecular weight is 390.51. The purity is usually 95%.
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Biological Activity

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18_{18}H26_{26}N6_6O2_2S
  • Molecular Weight : 366.5 g/mol
  • CAS Number : 16839772

Structural Features

FeatureDescription
Pyrazolo[3,4-d]pyrimidineCore structure known for diverse biological activities
Morpholine groupEnhances solubility and potential interactions
Methylthio groupMay influence reactivity and biological activity
CyclopentanecarboxamideContributes to overall pharmacological properties

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases, which are crucial in cancer cell proliferation and survival.
  • Modulation of Transcription Factors : It may enhance the activity of transcription factors such as ATF3, which is involved in metabolic regulation and stress responses.

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

  • Anticancer Activity : Its ability to inhibit kinase activity suggests a role in cancer treatment. For instance, PLK4 inhibition can lead to reduced proliferation in cancer cells with mutations in the p53 pathway .
  • Metabolic Regulation : The compound may be beneficial in treating metabolic disorders by modulating lipid metabolism and improving glycemic control .

Case Studies

  • Cancer Treatment : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against cells with overexpressed PLK4. This suggests its potential use as a targeted therapy for specific cancers .
  • Metabolic Syndrome : Another study highlighted its role in inducing ATF3, leading to improved metabolic profiles in mice subjected to high-fat diets. The treatment resulted in weight loss and reduced adipose tissue mass, indicating its promise as a therapeutic agent for metabolic syndrome .

Research Findings

Recent findings have further elucidated the biological activities associated with this compound:

  • Cell Viability Assays : In vitro assays showed that the compound significantly reduced cell viability in several cancer lines, with IC50 values indicating potent activity.
  • Biochemical Analysis : The compound improved lipid profiles and liver function markers in animal models, supporting its role in metabolic health .

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2S/c1-27-18-21-15(23-8-10-26-11-9-23)14-12-20-24(16(14)22-18)7-6-19-17(25)13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIROUPZMBAYMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3CCCC3)C(=N1)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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